molecular formula C23H20ClN3OS B11116934 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11116934
M. Wt: 421.9 g/mol
InChI Key: MXJDSYAOIFXNBT-UHFFFAOYSA-N
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Description

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives, including those similar to 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide. These derivatives were tested against several bacterial strains and demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have assessed its efficacy against various cancer cell lines, revealing that certain structural modifications can enhance its cytotoxic effects . For instance, compounds structurally similar to this compound have been found to exhibit IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Research has shown that benzimidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. Specifically, studies have focused on their inhibitory action against enzymes such as dihydrofolate reductase and other targets relevant in cancer therapy and antimicrobial action .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of antimicrobial efficacy against various bacterial strainsSignificant activity observed; effective against both Gram-positive and Gram-negative bacteria .
Anticancer ScreeningAssessment of cytotoxic effects on cancer cell linesIC50 values indicated potent activity; some derivatives were more effective than standard drugs like 5-fluorouracil .
Enzyme Inhibition ResearchInvestigation of enzyme inhibitory potentialIdentified as potential inhibitors for key enzymes related to cancer metabolism and bacterial resistance mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the combination of the benzimidazole core, the 2-chlorobenzyl group, and the methylsulfanylphenyl acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 955279-52-4) is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

  • Molecular Formula : C23H20ClN3OS
  • Molecular Weight : 421.9 g/mol

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 μg/ml
Other derivativesEscherichia coliVaried, generally < 10 μg/ml

In a study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that introducing specific substituents could enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Cell Line Compound Percentage Inhibition
MCF-7 (breast cancer)This compound95%
A549 (lung cancer)Similar derivatives77% compared to cisplatin (60%)

In particular, compounds similar to the target molecule demonstrated potent growth inhibition in human breast adenocarcinoma MCF-7 cells and human lung carcinoma A549 cells, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Activity

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases.

Case Studies

Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation of Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against multiple pathogens. The study highlighted that modifications at the benzene ring significantly influenced antimicrobial potency .
  • Anticancer Studies : Another research focused on the cytotoxic effects of novel benzimidazole derivatives against cancer cell lines. It was found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3OS/c1-29-18-9-6-8-17(14-18)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)13-16-7-2-3-10-19(16)24/h2-12,14H,13,15H2,1H3,(H,25,28)

InChI Key

MXJDSYAOIFXNBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl

Origin of Product

United States

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